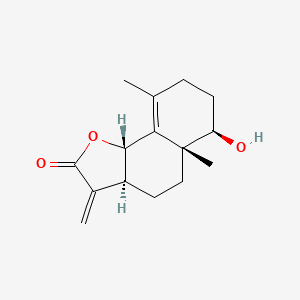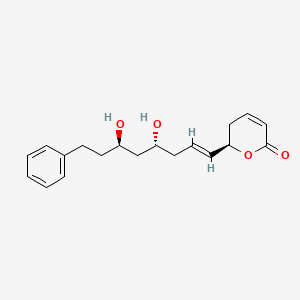
4-(Hydroxymethyl)benzonitrile
Overview
Description
Mechanism of Action
Target of Action
4-(Hydroxymethyl)benzonitrile is a small molecule with the molecular formula HOCH2C6H4CN It’s known that small molecules like this can interact with various proteins and enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that small molecules can interact with their targets in several ways, such as binding to active sites or allosteric sites, leading to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
They can alter signal transduction pathways, metabolic pathways, or gene expression pathways, leading to changes in cellular function .
Pharmacokinetics
Factors such as the compound’s size, polarity, and solubility can influence its adme properties and thus its bioavailability .
Result of Action
Depending on its targets and mode of action, this compound could potentially alter cellular functions, leading to changes in cell growth, differentiation, or survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)benzonitrile can be synthesized through several methods:
Hydrosilylation Reaction: One common method involves the hydrosilylation of 4-cyanobenzaldehyde using a catalyst such as tetrabutylammonium ferrate (Bu(_4)N[Fe(CO)(_3)(NO)]).
Reduction of 4-Cyanobenzaldehyde: Another method includes the reduction of 4-cyanobenzaldehyde using reducing agents like sodium borohydride (NaBH(_4)) in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation or reduction processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in an alkaline medium or CrO(_3) in an acidic medium.
Reduction: LiAlH(_4) in anhydrous ether or NaBH(_4) in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-(Aminomethyl)benzonitrile.
Substitution: Various substituted benzyl alcohols or ethers.
Scientific Research Applications
4-(Hydroxymethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the synthesis of bioactive compounds and as a precursor in drug development.
Medicine: Research explores its potential in developing pharmaceuticals with specific biological activities.
Industry: It is utilized in the production of specialty chemicals, dyes, and agrochemicals.
Comparison with Similar Compounds
4-(Hydroxymethyl)benzonitrile can be compared with other similar compounds:
4-Cyanobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group. It is more reactive towards nucleophiles.
4-Cyanobenzoic Acid: Contains a carboxyl group instead of a hydroxymethyl group, making it more acidic and suitable for different applications.
4-(Aminomethyl)benzonitrile: Features an amino group instead of a hydroxymethyl group, which can engage in different types of chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASLEJRGFPHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236331 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-89-5 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

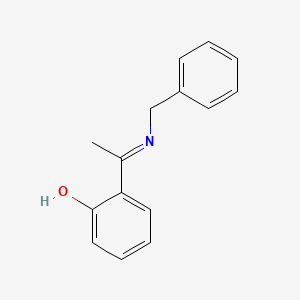

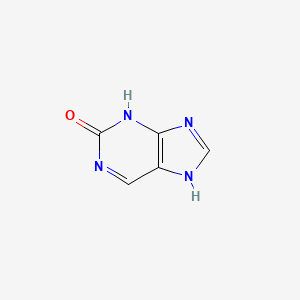
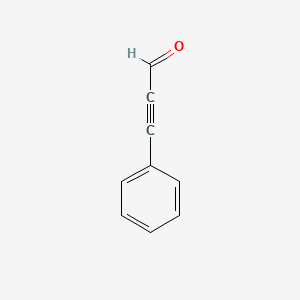
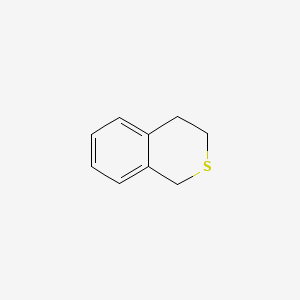
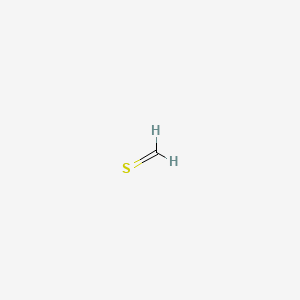
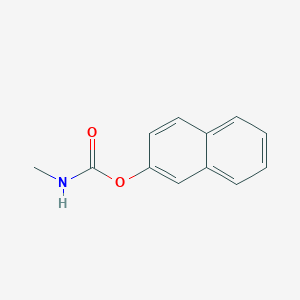
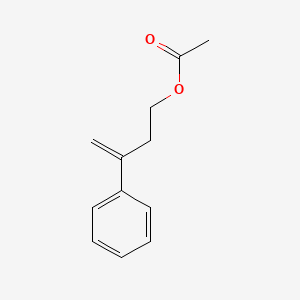
![(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)
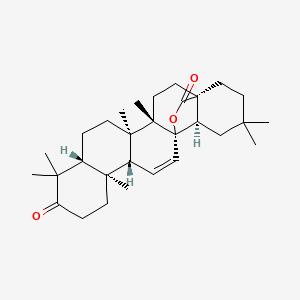
![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)
